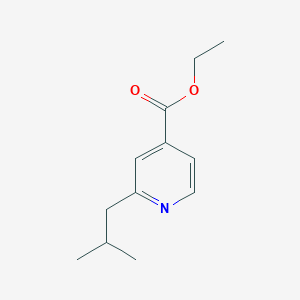

2-Isobutyl-isonicotinic acid ethyl ester

Description

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl 2-(2-methylpropyl)pyridine-4-carboxylate |

InChI |

InChI=1S/C12H17NO2/c1-4-15-12(14)10-5-6-13-11(8-10)7-9(2)3/h5-6,8-9H,4,7H2,1-3H3 |

InChI Key |

PRNGOLYHUJJEFO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)CC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Compared to CAEE , which has a catechol group, the pyridine ring in the target compound may alter solubility and redox activity.

Polarity :

Research Findings on Related Esters

- Ethyl Esters in Drug Delivery: Amino acid ethyl esters (e.g., proline ethyl ester ) enhance drug solubility, suggesting the target compound could serve as a prodrug carrier.

- Electrochemical Stability: Propionic acid ethyl ester improves lithium-ion battery electrolyte stability , highlighting ethyl esters' versatility in non-biological applications.

- Thermodynamic Properties : Isobutyl acetate exhibits a boiling point of 116°C , whereas ethyl esters with aromatic groups (e.g., CAEE ) typically have higher boiling points due to increased molecular weight and polarity.

Q & A

Q. What are the recommended methods for synthesizing 2-Isobutyl-isonicotinic acid ethyl ester?

- Methodology : The compound can be synthesized via esterification of 2-Isobutyl-isonicotinic acid with ethanol using acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Purification typically involves column chromatography or distillation. Structural confirmation should employ GC-MS (Gas Chromatography-Mass Spectrometry) to verify the ester’s molecular ion peak and fragmentation pattern, as demonstrated for analogous ethyl esters in biodiesel and nanoparticle studies .

- Key Parameters : Monitor reaction temperature (60–80°C) and molar ratios (acid:ethanol ~1:5) to optimize yield.

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- NMR : Use H and C NMR to identify protons and carbons in the isobutyl and ethyl ester groups. For example, the ethyl ester’s carbonyl carbon (~165–175 ppm) and isobutyl methyl groups (~0.8–1.2 ppm) should be distinct.

- FT-IR : Confirm ester carbonyl stretching (~1740 cm) and C-O-C vibrations (~1250 cm).

- GC-MS : Cross-reference with databases like NIST or PubChem for fragmentation patterns .

Q. What analytical methods ensure purity and stability during storage?

- Methodology :

- HPLC : Use reverse-phase chromatography with UV detection (λ ~210–220 nm) to quantify impurities.

- Accelerated Stability Testing : Store samples at 25°C, 40°C, and 60°C with controlled humidity. Monitor degradation via GC-MS to detect hydrolysis products (e.g., free acid or ethanol). Studies on linoleic acid ethyl esters highlight degradation trends under thermal stress .

Q. How can computational tools aid in predicting physicochemical properties?

- Methodology :

- PubChem : Retrieve IUPAC name, molecular weight, and InChIKey for standardized descriptors .

- Software : Use tools like ChemAxon or ACD/Labs to predict logP (lipophilicity), solubility, and pKa. Validate predictions experimentally via shake-flask solubility tests.

Q. What are the challenges in scaling up synthesis from lab to pilot scale?

- Methodology : Optimize solvent recovery (e.g., ethanol via rotary evaporation) and catalyst recycling. Pilot studies on oleic acid ethyl esters suggest continuous-flow reactors improve efficiency and reduce side reactions .

Advanced Research Questions

Q. How can bioactivity assays evaluate its potential as a larvicidal or antiviral agent?

- Methodology :

- Larvicidal Activity : Incorporate the ester into nanoparticles (e.g., fibroin-based systems) and test against Aedes aegypti larvae. Use GC-MS to quantify compound release rates and correlate with mortality data .

- Antiviral Screening : Perform enzymatic inhibition assays (e.g., protease or polymerase targets) using pseudotyped viruses. Reference structural analogs like ethyl 2-(benzylamino)-2-oxoacetate for assay design .

Q. How do structural modifications impact its enzymatic hydrolysis?

- Methodology :

- Enzyme Kinetics : Incubate with esterases (e.g., porcine liver esterase) and monitor hydrolysis via HPLC. Compare rates with related esters (e.g., lauric acid ethyl ester) to identify steric or electronic effects .

- Molecular Docking : Simulate interactions with esterase active sites using AutoDock Vina to predict hydrolysis susceptibility .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodology :

- Meta-Analysis : Compare datasets from larvicidal (e.g., LC values) and cytotoxicity assays. Control for variables like solvent (DMSO vs. ethanol) or nanoparticle formulation .

- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to assess potency thresholds and synergies with co-formulants.

Q. How can its stability be enhanced in aqueous formulations?

- Methodology :

Q. What advanced techniques quantify trace degradation products in complex matrices?

- Methodology :

- LC-QTOF-MS : Use high-resolution mass spectrometry to identify sub-ppm degradation products (e.g., isonicotinic acid derivatives).

- Isotopic Labeling : Synthesize C-labeled ester to track hydrolysis pathways in biological systems .

Data Contradiction Analysis Framework

- Case Example : If GC-MS data from nanoparticle studies conflict with HPLC results , validate via:

- Method Cross-Validation : Re-analyze samples using both techniques.

- Spike-and-Recovery Tests : Add known ester concentrations to matrices to assess interference.

- Statistical Testing : Apply ANOVA to inter-laboratory data, accounting for instrument calibration differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.